N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 3-methoxybenzamide substituent. The 1,3,4-thiadiazole core is a sulfur-containing heterocycle known for its role in enhancing biological activity, such as enzyme inhibition or receptor binding . The dihydrobenzo[b][1,4]dioxin group contributes to π-π stacking interactions in molecular recognition, while the 3-methoxybenzamide substituent modulates solubility and bioavailability.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c1-27-14-4-2-3-12(9-14)18(26)22-19-23-24-20(31-19)30-11-17(25)21-13-5-6-15-16(10-13)29-8-7-28-15/h2-6,9-10H,7-8,11H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCDVRHSJAHLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes several notable features:
- Dihydrobenzo[b][1,4]dioxin moiety : This component is known for its diverse biological activities.
- Thiadiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
- Methoxybenzamide group : This moiety can enhance the compound's lipophilicity and bioavailability.
The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol.
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety often exhibit significant antimicrobial activity. A study demonstrated that similar derivatives showed potent effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds resembling this compound. For example:
- In vitro studies : These studies showed that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.
- In vivo studies : Animal models treated with similar compounds exhibited reduced tumor growth and improved survival rates compared to controls.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. Mechanistically, these compounds may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the thiadiazole ring : This can be achieved through cyclization reactions involving thiosemicarbazides.
- Attachment of the dihydrobenzo[d][1,4]dioxin moiety : This step often requires coupling reactions that may utilize coupling agents such as EDC or DCC.
- Final amide formation : The final step involves reacting a carboxylic acid derivative with an amine to form the amide bond.
Case Study 1: Anticancer Activity Assessment
In a controlled study published in 2020, a derivative closely related to this compound was tested against human breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiadiazole-based compounds against Staphylococcus aureus and Escherichia coli. The results showed that derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL for S. aureus.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared with structurally related derivatives, focusing on heterocyclic cores, substituents, and synthetic approaches. Key analogues include:
Key Comparisons
Heterocyclic Core Modifications The target compound and derivatives like 7a-7l share the 1,3,4-thiadiazole core, which enhances metabolic stability compared to oxadiazole analogues (e.g., 18–21 ). Oxadiazole analogues (18–21) replace sulfur with oxygen, reducing molecular weight and altering electronic properties. This substitution may enhance solubility but reduce membrane permeability.
Substituent Effects
- The 2,3-dihydrobenzo[b][1,4]dioxin group in the target compound and 18–21 is critical for aromatic interactions in enzyme binding pockets. In contrast, 7a-7l use simpler phenyl groups, which may limit binding affinity in complex targets.
- The 3-methoxybenzamide in the target compound provides moderate electron-donating effects, whereas 19 features a trifluoromethyl group, which enhances electronegativity and metabolic resistance.
Synthetic Approaches
- The target compound’s synthesis likely parallels ’s dehydrosulfurization method using iodine and triethylamine , whereas 4.1 employs sulfuric acid-mediated cyclization. The latter method achieves higher yields (97.4%) but requires harsh conditions.
- Oxadiazole derivatives (18–21) are synthesized via milder condensation reactions with catalysts like 4B, yielding high-purity products (95–100%).
Analytical Characterization
- The target compound’s structural confirmation would require techniques like NMR and mass spectrometry, as seen for 7a-7l and 4.1 .
- HPLC data for 18–21 confirm purity (>95%), suggesting rigorous quality control for pharmacological applications.
Research Implications
- Comparative studies with oxadiazole analogues could elucidate the impact of heteroatom substitution on bioactivity and pharmacokinetics.
Notes
Q & A
Q. What are the key steps and reaction conditions for synthesizing N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
Amide bond formation : Coupling agents (e.g., EDC/HOBt) are used to link the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine moiety to the thioacetamide intermediate.
Thiadiazole ring formation : Cyclization under acidic or basic conditions (e.g., H2SO4 or NaOH) to form the 1,3,4-thiadiazol-2-yl core.
Thioether linkage : Reaction of the thiol group with a chloroethyl intermediate under reflux in aprotic solvents (e.g., DMF or DMSO).
Critical Conditions :
- Temperature: 60–80°C for cyclization steps.
- Solvents: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Catalysts: Triethylamine (TEA) for deprotonation during amidation .
| Step | Reaction Type | Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Amidation | RT, DMF, EDC/HOBt | Use excess coupling agent (1.2 eq) |
| 2 | Cyclization | H2SO4, 70°C | Monitor via TLC (CHCl3:MeOH 9:1) |
| 3 | Thioether formation | Reflux, DMSO | Purify via column chromatography (SiO2, hexane:EtOAc 3:1) |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the thiadiazole ring and substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons). Multiplicity analysis distinguishes methoxy (-OCH3) and dihydrodioxin protons .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]<sup>+</sup> at m/z 523.1234) validates molecular formula (C23H21N4O4S2). Fragmentation patterns confirm thiadiazole cleavage .
- IR Spectroscopy : Peaks at ~1670 cm<sup>-1</sup> (amide C=O) and ~1250 cm<sup>-1</sup> (C-O-C in dihydrodioxin) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiadiazole core formation?
- Methodological Answer :
- Solvent Selection : DMSO enhances solubility of sulfur-containing intermediates compared to THF or EtOH, reducing side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yield by 15–20% via controlled dielectric heating .
- Catalyst Screening : DBU (1,8-diazabicycloundec-7-ene) accelerates cyclization by stabilizing transition states.
Data Contradiction Note : While H2SO4 is standard for cyclization, some studies report HCl (conc.) improves reproducibility in moisture-sensitive steps .
Q. How to resolve discrepancies in reported biological activity data (e.g., IC50 variability)?
- Methodological Answer :
- Structural Validation : Ensure purity (>95% via HPLC) and confirm stereochemistry (CD spectroscopy or X-ray crystallography) to rule out enantiomeric impurities .
- Assay Standardization : Use multiple assays (e.g., MTT vs. ATP-based viability) to cross-validate IC50 values. For example, conflicting kinase inhibition data may arise from off-target effects, requiring SPR (surface plasmon resonance) binding studies .
- Computational Docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to identify critical residues influencing activity variance .
Q. What computational strategies are effective for predicting reaction pathways or bioactivity?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict intermediates and transition states for thiadiazole cyclization.
- Machine Learning (ML) : Train models on existing thiadiazole derivatives (e.g., using RDKit descriptors) to predict optimal solvent-catalyst pairs or bioactivity (e.g., logP vs. cytotoxicity) .
- Free Energy Perturbation (FEP) : Quantify binding free energy differences in protein-ligand complexes to rationalize SAR discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
